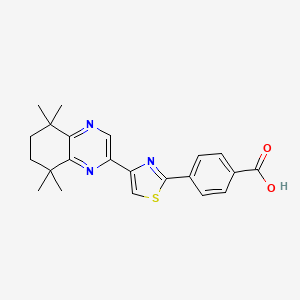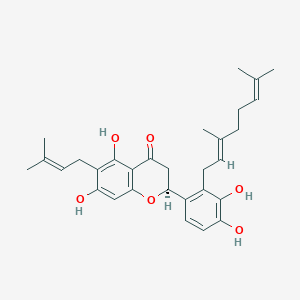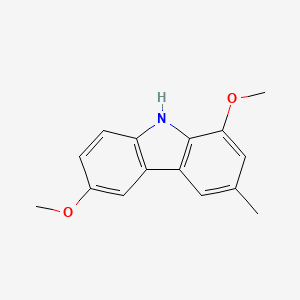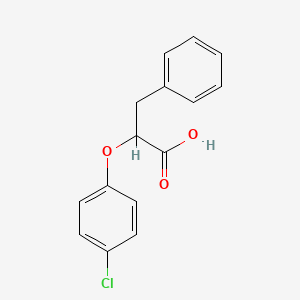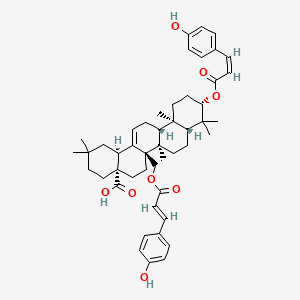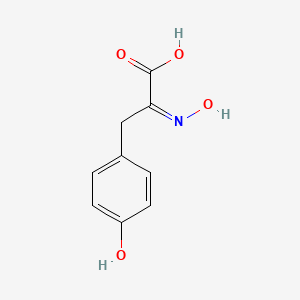
(2Z)-2-(hydroxyimino)-3-(4-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxyphenylpyruvic acid oxime is a ketoxime obtained by condensation of the keto group of 4-hydroxyphenylpyruvic acid with hydroxylamine. It has a role as a fungal metabolite and a marine metabolite. It is a ketoxime, a monocarboxylic acid and a phenol. It derives from a (4-hydroxyphenyl)pyruvic acid.
Scientific Research Applications
Renewable Building Block for Material Science
(Trejo-Machin et al., 2017) explored the use of 3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, as a renewable building block for material science. It enhances the reactivity of molecules towards benzoxazine ring formation, offering an environmentally friendly alternative to phenol.
Synthesis of Ureas and Hydroxamic Acids
(Thalluri et al., 2014) demonstrated the synthesis of ureas and hydroxamic acids from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate. This efficient method avoids racemization and is environmentally friendly.
Synthesis of Amino Acids
(Kitagawa et al., 2004) and (Kitagawa et al., 2005) reported the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids from 3-(heteroaryl)-2-(hydroxyimino)propanoic acids. This method prevents hydrogenolysis of bromine on the thiophene nucleus, yielding amino acids efficiently.
Food Contact Material Safety
(Flavourings, 2011) conducted a safety evaluation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters for use in food contact materials, ensuring consumer safety for non-fatty and non-alcoholic foods.
Biocatalysis in Pharmaceutical Synthesis
(Deussen et al., 2003) developed a biocatalytic approach for producing S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, a key building block in pharmaceuticals. This process is efficient, environmentally friendly, and scalable.
Drug Development
(Ahmed et al., 2012) synthesized and evaluated hydroxamic acid and ketoximic analogues from ketoprofen for potential use as dual-mechanism drugs, offering insight into the design of new therapeutic agents.
Enhancement of Chemical Stability and Liposolubility
(Chen et al., 2016) synthesized a derivative of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid to improve its chemical stability and liposolubility, broadening its potential applications.
Novel Approach in Organic Synthesis
(Ye et al., 2012) combined oxidative dearomatization with a transition-metal catalyzed sequence to prepare furoquinolinone and angelicin derivatives, demonstrating a novel approach in organic synthesis.
Luminescence in Inorganic Chemistry
(Xiang et al., 2016) synthesized Zn-based complexes using 3-(4-hydroxyphenyl)propanoic acid, contributing to the study of luminescence in inorganic complexes.
Chain Extender in Polymer Science
(Totaro et al., 2017) used 3-(4-Hydroxyphenyl)propionic acid as a chain extender in polymer science, enhancing mechanical properties and thermal stability.
Inhibitor of Itk in Immunology
(Buchanan et al., 2005) isolated derivatives from Polyscias murrayi that inhibit interleukin-2 inducible T-cell kinase, suggesting potential in immunology research.
Luminescence Properties in Supramolecular Chemistry
(Lu et al., 2014) reported the synthesis of complexes containing 3-(2-hydroxyphenyl)propanoic acid, contributing to the understanding of luminescence in supramolecular structures.
Corrosion Inhibition in Material Science
(Abu-Rayyan et al., 2022) explored the use of acrylamide derivatives as corrosion inhibitors, expanding the application of this compound in material science.
Anti-Aging Composition in Dermatology
(Wawrzyniak et al., 2016) developed an anti-aging skin care composition using 3-(4-hydroxyphenyl)propanoic acid amide, demonstrating its potential in dermatology.
Anti-Inflammatory Activities in Pharmacology
(Ren et al., 2021) isolated new phenolic compounds from Eucommia ulmoides Oliv. with anti-inflammatory activities, contributing to pharmacological research.
properties
Product Name |
(2Z)-2-(hydroxyimino)-3-(4-hydroxyphenyl)propanoic acid |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9NO4/c11-7-3-1-6(2-4-7)5-8(10-14)9(12)13/h1-4,11,14H,5H2,(H,12,13)/b10-8- |
InChI Key |
HOSMGQOSNROJPE-NTMALXAHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N/O)/C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




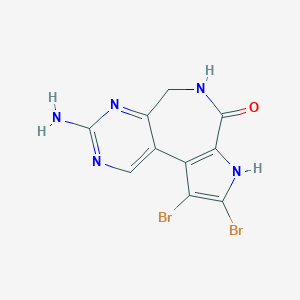
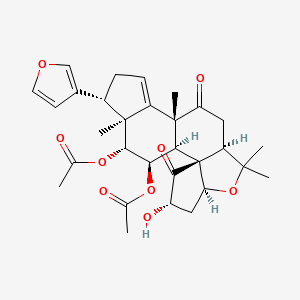
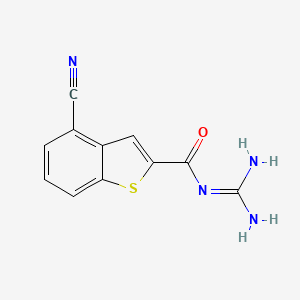
![alpha-[(Z)-2-Hexenyl]benzenemethanol](/img/structure/B1254275.png)
![(1S,9S)-6,11,12-trihydroxy-3-(hydroxymethyl)-5,13-dimethoxy-1,9-dimethyl-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaen-16-one](/img/structure/B1254276.png)



